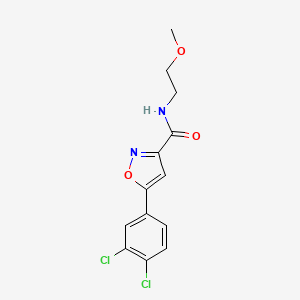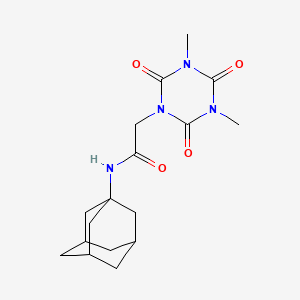![molecular formula C19H24N2O3S B4496067 2,5-DIMETHYL-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4496067.png)
2,5-DIMETHYL-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Overview
Description
2,5-Dimethyl-N-{[4-(morpholin-4-yl)phenyl]methyl}benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{[4-(morpholin-4-yl)phenyl]methyl}benzene-1-sulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-(morpholin-4-yl)benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-{[4-(morpholin-4-yl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2,5-Dimethyl-N-{[4-(morpholin-4-yl)phenyl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used as a tool compound to study the effects of sulfonamide derivatives on various biological pathways.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{[4-(morpholin-4-yl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: This compound also contains a morpholine ring and a benzene ring linked through a carbon-carbon bond.
2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: Another compound with a similar structure, featuring a morpholine ring and a benzene ring.
Uniqueness
2,5-Dimethyl-N-{[4-(morpholin-4-yl)phenyl]methyl}benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and morpholine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-morpholin-4-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-3-4-16(2)19(13-15)25(22,23)20-14-17-5-7-18(8-6-17)21-9-11-24-12-10-21/h3-8,13,20H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFCZZSEAGSAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(ETHANESULFONYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4496001.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)acetamide](/img/structure/B4496007.png)
![7-benzyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4496014.png)
![1-METHANESULFONYL-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4496015.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4496036.png)
![2-[(4-chlorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B4496044.png)
![N-(4-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4496055.png)
![4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE](/img/structure/B4496057.png)
![ETHYL 1-[2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4496063.png)
![2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4496074.png)
amino]-3-methylbenzamide](/img/structure/B4496077.png)
![7-(2-ethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4496091.png)

